

Ac-VEID-AMC stability and storage conditions

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Compound of Interest		
Compound Name:	Ac-VEID-AMC	
Cat. No.:	B158954	Get Quote

Technical Support Center: Ac-VEID-AMC

Welcome to the technical support center for **Ac-VEID-AMC**, a fluorogenic substrate for caspase-6. This guide provides detailed information on the stability, storage, and use of **Ac-VEID-AMC** in your research, along with troubleshooting tips to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ac-VEID-AMC and how does it work?

Ac-VEID-AMC is a synthetic tetrapeptide (N-Acetyl-Val-Glu-Ile-Asp) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The VEID sequence is a specific recognition and cleavage site for caspase-6, an enzyme involved in the apoptotic pathway.[1] In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-6, the AMC fluorophore is released, resulting in a measurable fluorescent signal. This allows for the quantification of caspase-6 activity. The excitation wavelength for the liberated AMC is in the range of 340-360 nm, with an emission wavelength of 440-460 nm.[1]

Q2: What are the recommended storage and handling conditions for **Ac-VEID-AMC**?

Proper storage and handling are critical to maintain the integrity and performance of **Ac-VEID-AMC**. The following conditions are recommended:



Form	Storage Temperature	Duration	Special Instructions
Solid Powder	-20°C	≥ 4 years[1]	Store in a dry, dark place.
Stock Solution in DMSO	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stock Solution in DMSO	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Q3: How should I prepare the Ac-VEID-AMC stock solution?

It is recommended to dissolve **Ac-VEID-AMC** powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. A typical stock solution concentration is 10 mM. Gently vortex to ensure the powder is completely dissolved.

Q4: Is **Ac-VEID-AMC** sensitive to light?

Yes, the AMC fluorophore is known to be light-sensitive.[2] To prevent photodegradation and an increase in background fluorescence, it is crucial to protect both the solid compound and its solutions from light. Store in amber vials or wrap containers in aluminum foil and minimize exposure to light during experiments.

Q5: How many freeze-thaw cycles can a stock solution of **Ac-VEID-AMC** tolerate?

Repeated freeze-thaw cycles can lead to the degradation of the peptide substrate and should be avoided. It is best practice to prepare single-use aliquots of the stock solution to maintain its stability and ensure reproducible results.

Troubleshooting Guide

Problem 1: High background fluorescence in my assay.

Troubleshooting & Optimization

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Possible Cause	Recommended Solution
Substrate degradation	Ensure Ac-VEID-AMC has been stored properly (protected from light, moisture, and at the correct temperature). Prepare fresh dilutions from a new aliquot of stock solution.
Contaminated reagents	Use fresh, high-purity assay buffer and other reagents. Filter-sterilize buffers if necessary.
Autofluorescence of samples	Run a control experiment with your sample (e.g., cell lysate) without the Ac-VEID-AMC substrate to measure the intrinsic fluorescence. Subtract this value from your experimental readings.
Non-specific cleavage	Other proteases in your sample might be cleaving the substrate. Include a specific caspase-6 inhibitor in a control well to confirm that the signal is due to caspase-6 activity.

Problem 2: Low or no fluorescent signal in my assay.



Possible Cause	Recommended Solution
Inactive caspase-6	Ensure that your experimental conditions are optimal for caspase-6 activity (e.g., appropriate buffer pH, temperature). Include a positive control with known active caspase-6 to verify the assay setup.
Insufficient enzyme concentration	The concentration of active caspase-6 in your sample may be below the detection limit. Consider concentrating your sample or increasing the amount of sample used in the assay.
Sub-optimal substrate concentration	The concentration of Ac-VEID-AMC may not be optimal. Perform a substrate titration to determine the optimal concentration for your specific experimental conditions.
Incorrect instrument settings	Verify that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: 340-360 nm, Em: 440-460 nm).
Expired or improperly stored substrate	Use a fresh vial of Ac-VEID-AMC and ensure it has been stored according to the manufacturer's recommendations.

Problem 3: Inconsistent results or high variability between replicates.



Possible Cause	Recommended Solution
Pipetting errors	Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples.
Incomplete mixing	Gently mix the contents of each well after adding all components to ensure a homogenous reaction.
Temperature fluctuations	Ensure a stable and consistent incubation temperature for all samples.
Lot-to-lot variability of the substrate	If you are using a new batch of Ac-VEID-AMC, it is advisable to perform a quality control check to ensure its performance is consistent with previous batches.

Experimental Protocols

Detailed Protocol for Caspase-6 Activity Assay

This protocol provides a general guideline for measuring caspase-6 activity in cell lysates using **Ac-VEID-AMC**. Optimization may be required for specific cell types and experimental conditions.

Materials:

- Ac-VEID-AMC
- DMSO (anhydrous)
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
- Cell lysate containing active caspase-6
- 96-well black microplate (for fluorescence reading)
- Fluorometer

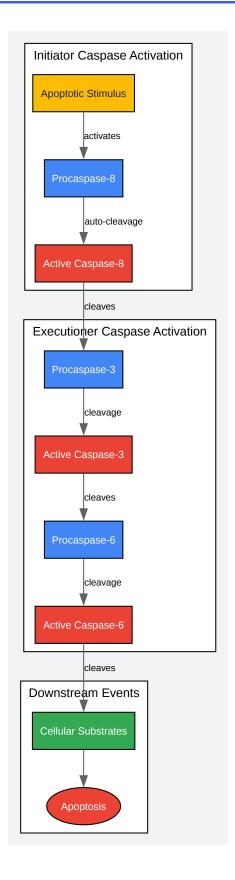


Procedure:

- Prepare Ac-VEID-AMC Stock Solution: Dissolve Ac-VEID-AMC in DMSO to a final concentration of 10 mM.
- Prepare Working Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (typically 20-50 μM). Protect from light.
- Prepare Cell Lysates: Prepare cell lysates using a suitable lysis buffer that maintains caspase activity. Determine the protein concentration of the lysates.
- · Assay Setup:
 - In a 96-well black microplate, add 50-100 μg of cell lysate to each well.
 - Include a "no enzyme" control (lysis buffer only) to measure background fluorescence.
 - Include a positive control with a known amount of active recombinant caspase-6.
 - If desired, include a negative control with a specific caspase-6 inhibitor.
 - Adjust the volume in each well with Assay Buffer to a final volume of 100 μL.
- Initiate Reaction: Add the **Ac-VEID-AMC** working solution to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at ~350 nm and emission at ~450 nm.

Visualizations





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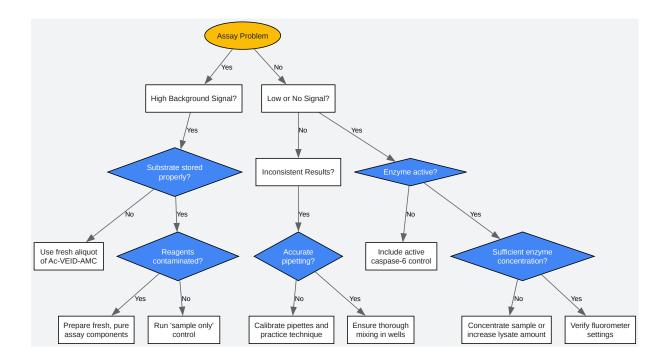
Caption: Caspase-6 activation signaling pathway.





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Caption: Experimental workflow for a caspase-6 assay.



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Caption: Troubleshooting decision tree for **Ac-VEID-AMC** assays.



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